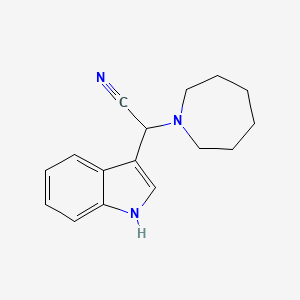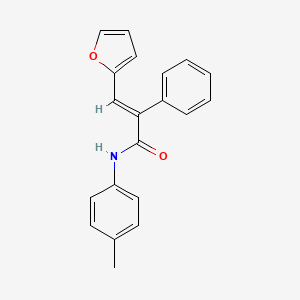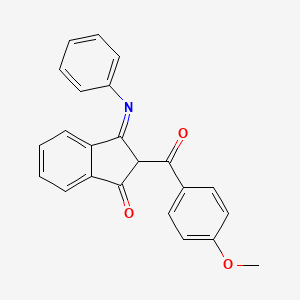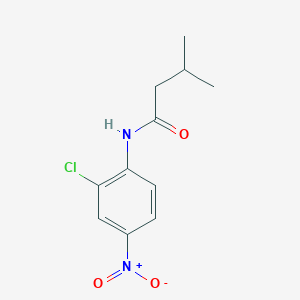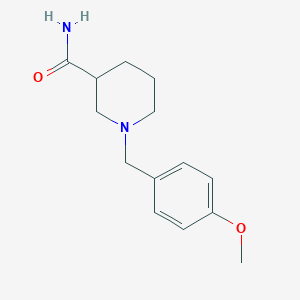
1-(4-methoxybenzyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzyl)-3-piperidinecarboxamide, also known as MPDC or N-[(4-methoxyphenyl)methyl]-3-piperidinecarboxamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDC belongs to the class of piperidine derivatives and is synthesized using specific chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves its ability to modulate the activity of certain enzymes and proteins in the brain. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is known to inhibit the activity of the enzyme monoamine oxidase B (MAO-B) and increase the levels of the protein brain-derived neurotrophic factor (BDNF). These effects contribute to the neuroprotective properties of 1-(4-methoxybenzyl)-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and mood. 1-(4-methoxybenzyl)-3-piperidinecarboxamide also has antioxidant properties and can protect cells from oxidative damage. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxybenzyl)-3-piperidinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has certain limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are several potential future directions for research on 1-(4-methoxybenzyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. Finally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have potential as an antidepressant, and further research is needed to explore its use in treating mood disorders.
Méthodes De Synthèse
The synthesis of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(4-methoxybenzyl)-3-piperidinecarboxamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that 1-(4-methoxybenzyl)-3-piperidinecarboxamide can prevent neuronal damage caused by oxidative stress and reduce inflammation in the central nervous system.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17/h4-7,12H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPSRUECBFZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
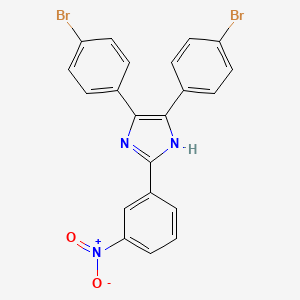
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
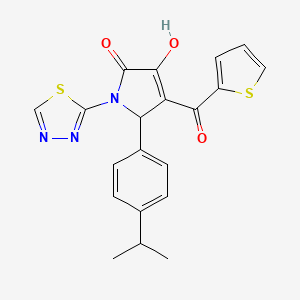
![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)

![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)
